(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene
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Overview
Description
(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[221]hept-2-ene is a bicyclic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. The nitro group can be introduced through nitration reactions, often using nitric acid or other nitrating agents under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R,5R,6S)-5-Nitro-6-methylbicyclo[2.2.1]hept-2-ene
- (1S,4R,5R,6S)-5-Nitro-6-ethylbicyclo[2.2.1]hept-2-ene
- (1S,4R,5R,6S)-5-Nitro-6-isopropylbicyclo[2.2.1]hept-2-ene
Uniqueness
(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the phenyl ring, which imparts distinct chemical and physical properties compared to its alkyl-substituted analogs. The phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
CAS No. |
1424329-36-1 |
---|---|
Molecular Formula |
C₁₃H₁₃NO₂ |
Molecular Weight |
215.25 |
Origin of Product |
United States |
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